![molecular formula C7H18Cl3N3 B13048456 (R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)
(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is a chemical compound with the molecular formula C7H18Cl3N3 and a molecular weight of 250.59 . This compound is known for its unique bicyclic structure, which includes a diazabicyclo[2.2.2]octane core. It is primarily used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with various reagents under controlled conditions . One common method includes the alkylation of DABCO with appropriate alkyl halides, followed by subsequent purification steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as phenols and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazines .
Scientific Research Applications
®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the Baylis-Hillman reaction.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl involves its interaction with molecular targets through its nucleophilic and basic properties . It can act as a ligand, forming complexes with metal ions, and as a catalyst, facilitating various chemical transformations . The specific pathways and molecular targets depend on the context of its use in different reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound used as a catalyst and ligand in organic synthesis.
Triethylenediamine: Another similar compound with applications in catalysis and organic synthesis.
Uniqueness
®-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl is unique due to its specific stereochemistry and the presence of three hydrochloride groups, which enhance its solubility and reactivity in various chemical environments . This makes it particularly valuable in research and industrial applications where precise control over chemical reactions is required .
Properties
Molecular Formula |
C7H18Cl3N3 |
|---|---|
Molecular Weight |
250.6 g/mol |
IUPAC Name |
[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C7H15N3.3ClH/c8-5-7-6-9-1-3-10(7)4-2-9;;;/h7H,1-6,8H2;3*1H/t7-;;;/m1.../s1 |
InChI Key |
URXGEIARVUQOLC-LSBIWMFESA-N |
Isomeric SMILES |
C1CN2CCN1C[C@H]2CN.Cl.Cl.Cl |
Canonical SMILES |
C1CN2CCN1CC2CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


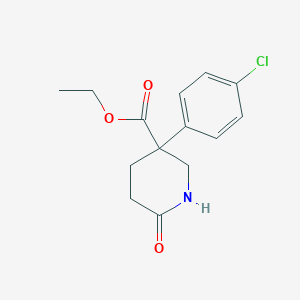
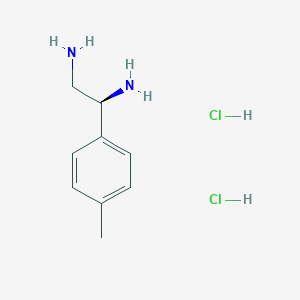
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
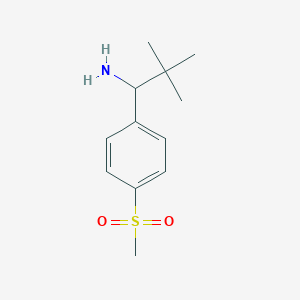
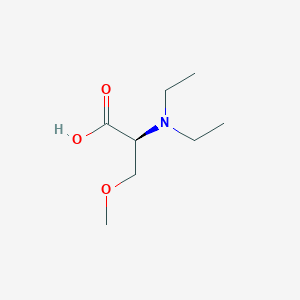
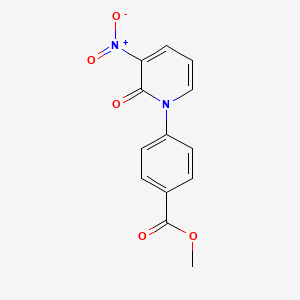
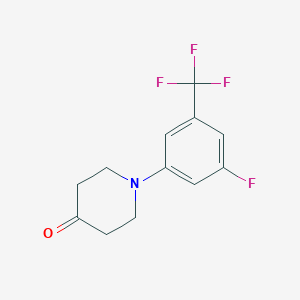
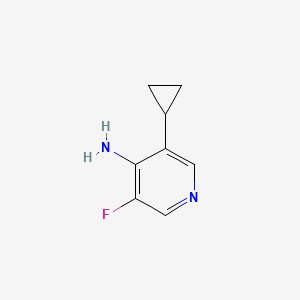
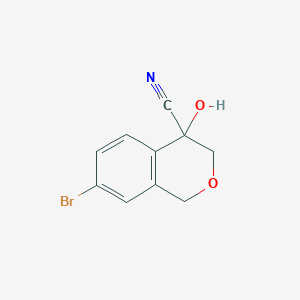


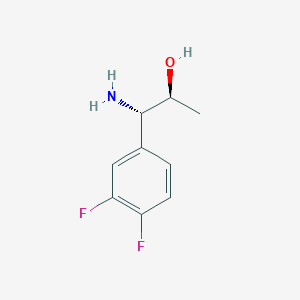
![Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
